molecular formula C6H10N4 B1432164 2-Hydrazinyl-5-methylpyridin-3-amine CAS No. 1373233-22-7

2-Hydrazinyl-5-methylpyridin-3-amine

Cat. No. B1432164
M. Wt: 138.17 g/mol
InChI Key: WGZIEQDVBHICAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydrazinyl-5-methylpyridin-3-amine” is a chemical compound that is used as a herbicide . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .


Synthesis Analysis

The synthesis of “2-Hydrazinyl-5-methylpyridin-3-amine” involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of “2-Hydrazinyl-5-methylpyridin-3-amine” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR . The molecular weight of this compound is 138.17 .


Chemical Reactions Analysis

Amines, like “2-Hydrazinyl-5-methylpyridin-3-amine”, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . They can act as weak organic bases .

Scientific Research Applications

1. Synthesis of Novel Pyridine Derivatives

  • Summary of Application: This compound is used in the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium to produce these novel pyridine derivatives . Density functional theory (DFT) studies were carried out for these derivatives using B3LYP/6-31G(d,p) basis with the help of GAUSSIAN 09 suite program .
  • Results or Outcomes: The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . In addition, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

2. Anticonvulsant Evaluation

  • Summary of Application: A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

The safety data sheet for “2-Hydrazinyl-5-methylpyridin-3-amine” provides detailed safety precautions to be taken while handling this compound . It includes instructions like keeping the container tightly closed, protecting from moisture, and using personal protective equipment as required .

Future Directions

The future directions for “2-Hydrazinyl-5-methylpyridin-3-amine” could involve its use in various fields of application, as suggested by in vivo biochemical tests of effective amides . It could also be used in the synthesis of novel benzamide compounds .

Relevant Papers The relevant papers retrieved provide information about the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

properties

IUPAC Name

2-hydrazinyl-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,7-8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZIEQDVBHICAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-5-methylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-5-methylpyridin-3-amine
Reactant of Route 2
2-Hydrazinyl-5-methylpyridin-3-amine
Reactant of Route 3
2-Hydrazinyl-5-methylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-Hydrazinyl-5-methylpyridin-3-amine
Reactant of Route 5
2-Hydrazinyl-5-methylpyridin-3-amine
Reactant of Route 6
2-Hydrazinyl-5-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.